RSR13 is classified as an allosteric effector of hemoglobin. It belongs to a category of compounds that modify the oxygen affinity of hemoglobin through non-covalent interactions, enabling improved oxygen release in tissues. Its synthesis and structural properties have been detailed in various studies and patents, highlighting its role in therapeutic applications aimed at improving oxygenation in hypoxic conditions .
The synthesis of RSR13 involves several key steps:
The molecular formula of RSR13 is , and its structure features a phenoxy group linked to a methylpropionic acid moiety. The compound's three-dimensional structure has been elucidated through X-ray crystallography, revealing its binding sites within the hemoglobin molecule .
Key structural characteristics include:
RSR13 primarily functions through its interaction with hemoglobin, leading to decreased oxygen affinity. The chemical reactions involved include:
The mechanism underlying these interactions involves conformational changes in hemoglobin that promote the release of bound oxygen.
The mechanism of action for RSR13 involves several steps:
Research indicates that RSR13 can significantly improve tumor oxygenation and enhance the efficacy of radiation therapy by increasing the partial pressure of oxygen within tumors .
RSR13 exhibits several notable physical and chemical properties:
RSR13 has been explored for various scientific applications:
RSR13 (efaproxiral), developed by Allos Therapeutics, represents a paradigm-shifting approach to modulating oxygen delivery by targeting hemoglobin (Hb) allostery. Its design originated from structural studies of fibrate compounds (e.g., bezafibrate) known to weakly perturb Hb oxygen affinity. Donald Abraham’s pioneering X-ray crystallography work revealed that RSR13 binds specifically to the central water cavity of deoxygenated Hb, stabilizing the tense (T) state via ionic interactions with α-subunit lysine residues and hydrophobic contacts with β-subunit valines [6] [1]. This binding reduces Hb’s oxygen affinity, quantified by a right-shifted oxygen dissociation curve (ODC) and increased P50 (partial pressure at 50% Hb saturation). The therapeutic rationale emerged from recognizing that pathological tissue hypoxia—a hallmark of cancer, ischemia, and stroke—could be ameliorated by enhancing oxygen offloading in hypoxic microenvironments [1] [4]. Unlike blood substitutes or vasodilators, RSR13 directly manipulates Hb’s intrinsic oxygen-carrying properties, offering a mechanistically novel approach to oxygen delivery optimization.
Tissue hypoxia arises from impaired oxygen delivery (e.g., reduced perfusion, anemia) or increased cellular demand (e.g., tumor growth). In solid tumors, hypoxia-inducible factor-1α (HIF-1α) activates angiogenesis, glycolysis, and metastasis pathways, while simultaneously conferring resistance to radiation therapy, which requires oxygen free radical formation for DNA damage [7] [10]. Myocardial ischemia-reperfusion injury stuns contractile function due to persistent mitochondrial dysfunction despite restored blood flow [2]. Cerebral hypoxia in stroke triggers neuronal apoptosis via excitotoxicity and energy depletion [1]. RSR13 addresses these pathophysiological states by:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1